molecular formula C7H13NO3 B13755713 1-(3-Methoxy-morpholin-4-YL)-ethanone CAS No. 77873-72-4

1-(3-Methoxy-morpholin-4-YL)-ethanone

Cat. No.: B13755713
CAS No.: 77873-72-4
M. Wt: 159.18 g/mol
InChI Key: FIIHTSUMFGWZPB-UHFFFAOYSA-N
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Description

1-(3-Methoxy-morpholin-4-YL)-ethanone is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-morpholin-4-YL)-ethanone typically involves the reaction of morpholine with an appropriate methoxy-substituted ethanone precursor. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-morpholin-4-YL)-ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-morpholin-4-YL)-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features.

    Methoxy-substituted ethanones: Compounds with similar functional groups.

Uniqueness

1-(3-Methoxy-morpholin-4-YL)-ethanone is unique due to its specific combination of a morpholine ring and a methoxy-substituted ethanone group. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

77873-72-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-(3-methoxymorpholin-4-yl)ethanone

InChI

InChI=1S/C7H13NO3/c1-6(9)8-3-4-11-5-7(8)10-2/h7H,3-5H2,1-2H3

InChI Key

FIIHTSUMFGWZPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOCC1OC

Origin of Product

United States

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